5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide
Overview
Description
The compound 5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide is a complex organic molecule known for its potential as a selective 5-Lipoxygenase activating Protein (FLAP) inhibitor. This compound, also referred to as AZD6642, exhibits high specificity and potency, making it a subject of interest in various scientific research fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide involves multiple steps, typically starting with the preparation of the oxolane ring and the pyridine carboxamide moiety. The process generally includes:
Formation of the Oxolane Ring: This step involves the cyclization of a suitable diol precursor under acidic conditions to form the oxolane ring.
Aminopyrazine Derivative Synthesis: The aminopyrazine moiety is synthesized through the reaction of a pyrazine derivative with an amine group.
Coupling Reactions: The oxolane ring and the aminopyrazine derivative are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Final Assembly: The final step involves the coupling of the intermediate with the pyridine carboxamide under conditions that promote amide bond formation, typically using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopyrazine moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxolane ring or the pyridine carboxamide, potentially leading to ring-opening or amide reduction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in synthetic organic chemistry.
Biology
Biologically, the compound’s role as a FLAP inhibitor makes it a candidate for studying inflammatory pathways. It has shown promise in modulating the 5-lipoxygenase pathway, which is involved in the production of leukotrienes, molecules that play a key role in inflammation and allergic reactions.
Medicine
In medicine, the compound’s anti-inflammatory properties are of particular interestAdditionally, its structural analogs have shown anticancer activity, making it a candidate for cancer research.
Industry
Industrially, the compound’s stability and specificity make it suitable for use in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the 5-Lipoxygenase activating Protein (FLAP). This inhibition prevents the activation of 5-lipoxygenase, an enzyme crucial for the biosynthesis of leukotrienes from arachidonic acid. By blocking this pathway, the compound reduces the production of pro-inflammatory leukotrienes, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Zileuton: Another 5-lipoxygenase inhibitor, but with a different mechanism and structure.
Montelukast: A leukotriene receptor antagonist, which blocks the action of leukotrienes rather than their synthesis.
Pranlukast: Similar to montelukast, it is a leukotriene receptor antagonist.
Uniqueness
What sets 5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide apart is its high specificity and potency as a FLAP inhibitor. Unlike other compounds that target the leukotriene pathway, this compound directly inhibits the activation of 5-lipoxygenase, providing a more targeted approach to reducing inflammation.
Properties
IUPAC Name |
5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-23(2,31)15-29-22(30)19-9-8-18(12-26-19)24(10-3-11-32-24)17-6-4-16(5-7-17)20-13-28-21(25)14-27-20/h4-9,12-14,31H,3,10-11,15H2,1-2H3,(H2,25,28)(H,29,30)/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGLLGFHNAVMQI-XMMPIXPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=NC=C(C=C1)C2(CCCO2)C3=CC=C(C=C3)C4=CN=C(C=N4)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CNC(=O)C1=NC=C(C=C1)[C@@]2(CCCO2)C3=CC=C(C=C3)C4=CN=C(C=N4)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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